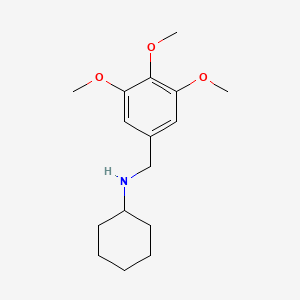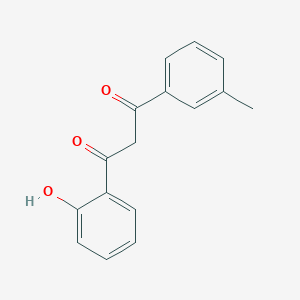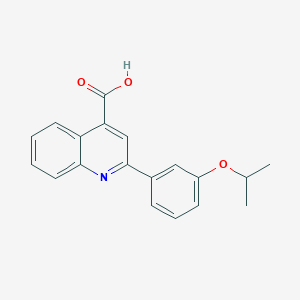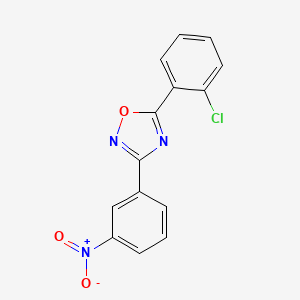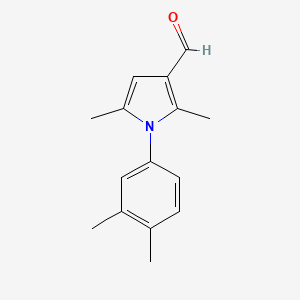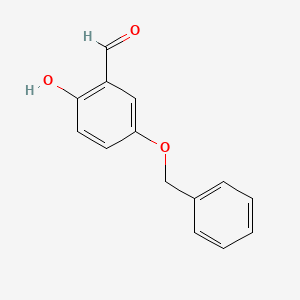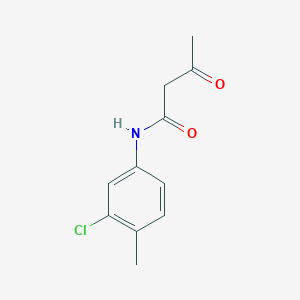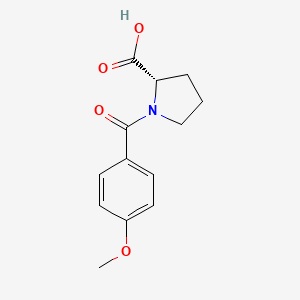
N-(4-Methoxybenzoyl)-L-proline
説明
N-(4-Methoxybenzoyl)-L-proline (MBLP) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of 297.3 Da and has a wide range of biochemical and physiological effects. MBLP is a versatile compound that has been used to study the effects of drugs on the body, to study the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs.
科学的研究の応用
1. Facile Construction of Densely Functionalized 4H-Chromenes
Research by Li, Zhang, and Gu (2012) highlights the application of L-proline in catalyzing three-component reactions, yielding various substituted 4H-chromene derivatives. L-proline's role is crucial for these reactions, which are conducted under mild, metal-free conditions. This process offers an alternative route to access certain 4H-chromenes, showcasing L-proline's significance in organic synthesis (Li, Zhang, & Gu, 2012).
2. L-Proline Analogues: Properties, Metabolisms, and Applications
Bach and Takagi (2013) discuss the role of L-proline and its analogues in studying cellular metabolism and macromolecule synthesis in prokaryotic and eukaryotic cells. These analogues are instrumental in fundamental research and have industrial applications, including in microbial production and metabolic engineering (Bach & Takagi, 2013).
3. Novel 2-Oxoglutarate Dependent Dioxygenases
Hara and Kino (2009) characterized novel L-proline cis-4-hydroxylases, important in the organic synthesis of pharmaceuticals. These enzymes, part of the 2-oxoglutarate dependent dioxygenase family, convert L-proline to cis-4-hydroxy-L-proline, revealing the enzyme's potential in industrial production (Hara & Kino, 2009).
4. Synthesis of N-Aryl PyrrolesReddy, Kumar, and Rao (201
- demonstrated the use of trans-4-hydroxy-L-proline in synthesizing N-aryl pyrroles through a Cu-catalyzed C-N cross-coupling reaction, highlighting its role in creating complex organic compounds (Reddy, Kumar, & Rao, 2011).
5. Proline Editing in Peptide Synthesis
Pandey et al. (2013) introduced "proline editing," a method for synthesizing peptides with modified proline residues. This approach allows for the incorporation of various functionally diverse proline derivatives, demonstrating the versatility of proline in peptide synthesis (Pandey et al., 2013).
6. N-Hydroxylation of Melanostatin Neuropeptide
Dias et al. (2021) reported on a synthetic protocol for N-hydroxylation of proline residue in Melanostatin, a neuropeptide. This new method provides a novel avenue for creating N-hydroxylated Melanostatin analogs, crucial in neurochemistry and Parkinson’s research (Dias et al., 2021).
7. Hydrogen-Bonding Features in L-Proline Adducts
Athimoolam and Natarajan (2007) explored the hydrogen-bonding features in the adduct of 4-aminobenzoic acid and L-proline. This study highlights the molecular interactions and structure, providing insights into the chemical behavior of L-proline in various compounds (Athimoolam & Natarajan, 2007).
8. Magnetic Bifunctional L-Proline as an Artificial Enzyme
Aghahosseini, Ramazani, Ślepokura, and Lis (2018) synthesized magnetic bifunctional L-proline as an artificial enzyme. This innovation demonstrates the potential of L-proline in catalysis and organic transformations, providing a versatile and efficient approach to synthesis (Aghahosseini et al., 2018).
特性
IUPAC Name |
(2S)-1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-10-6-4-9(5-7-10)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAWBHSLAXRYRN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358704 | |
| Record name | N-(4-Methoxybenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-92-3 | |
| Record name | 1-(4-Methoxybenzoyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62522-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxybenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)

